molecular formula C20H22FNO2S B2759639 1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(o-tolyloxy)ethanone CAS No. 1705762-14-6

1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(o-tolyloxy)ethanone

Cat. No. B2759639
CAS RN: 1705762-14-6
M. Wt: 359.46
InChI Key: DNGNNWPWTPUOPU-UHFFFAOYSA-N
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Description

1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(o-tolyloxy)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is a thiazepane derivative that has been synthesized through a specific method and has shown promising results in various studies.

Scientific Research Applications

Efficient Synthesis Techniques

  • Stereoselective Synthesis : Research on the synthesis of NK(1) receptor antagonists, like Aprepitant, highlights advanced stereoselective synthesis techniques. These methods involve condensation reactions, Lewis acid-mediated coupling, and novel crystallization-induced asymmetric transformations, which are essential for creating specific isomers of complex molecules (Brands et al., 2003). Such techniques could be applicable for synthesizing and manipulating the structure of "1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(o-tolyloxy)ethanone" to enhance its bioactivity or material properties.

Antimicrobial Activity

  • Novel Schiff Bases : The synthesis of Schiff bases from fluoro-substituted phenyl compounds and their evaluation for antimicrobial activity suggest a potential route for designing new antimicrobial agents. Compounds synthesized from similar fluoro-substituted phenyl structures have shown excellent antimicrobial properties (Puthran et al., 2019). Therefore, "1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(o-tolyloxy)ethanone" could serve as a precursor or a core structure for developing antimicrobial agents.

Molecular Structure Analysis

  • Molecular Docking and Structure Analysis : Studies on similar compounds, utilizing techniques like Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and molecular docking, offer insights into their molecular structure, stability, and potential biological interactions. This approach aids in understanding how modifications in the molecule's structure affect its reactivity and interaction with biological targets (Mary et al., 2015). Such analyses are crucial for the rational design of drugs and materials based on the compound .

properties

IUPAC Name

1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-(2-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO2S/c1-15-6-2-5-9-18(15)24-14-20(23)22-11-10-19(25-13-12-22)16-7-3-4-8-17(16)21/h2-9,19H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGNNWPWTPUOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCC(SCC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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